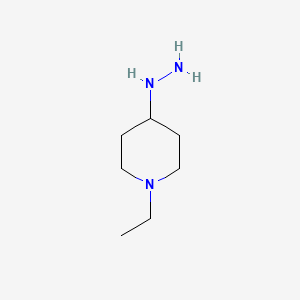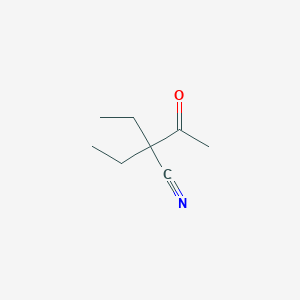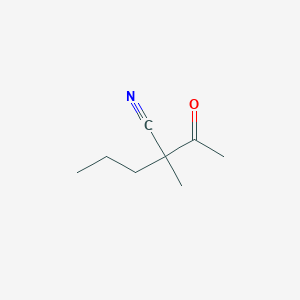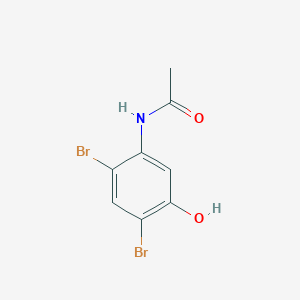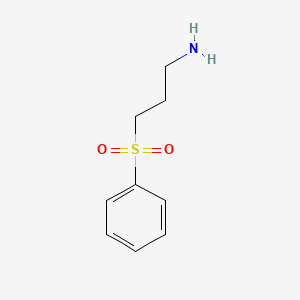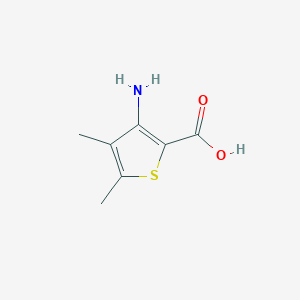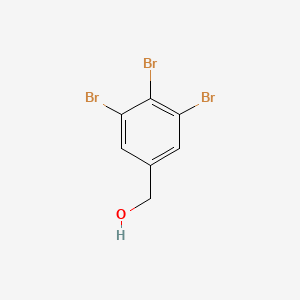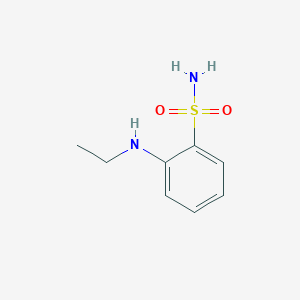
2-(Ethylamino)benzene-1-sulfonamide
Übersicht
Beschreibung
2-(Ethylamino)benzene-1-sulfonamide (EABS) is a sulfonamide derivative. It has a molecular weight of 200.26 g/mol . The IUPAC name for this compound is 2-(ethylamino)benzenesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H12N2O2S/c1-2-10-7-5-3-4-6-8(7)13(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
- Sulfonamides like 2-(Ethylamino)benzene-1-sulfonamide have been studied as inhibitors of carbonic anhydrase isoenzymes, showing varying activities and affinities against different isoenzymes. These compounds have potential applications in the treatment of diseases where carbonic anhydrase activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).
Complex Formation and Structural Analysis
- N-substituted benzene sulfonamides have been used in the synthesis and crystal structure analysis of novel complexes, providing insights into molecular interactions and architectures (Li, Zhai, Hu, & Jiang, 2009).
Fluorescent Probes for Metal Ions
- Derivatives of this compound have been developed as fluorescent probes for detecting metal ions like Hg(II) in biological systems, demonstrating their potential in environmental and health monitoring (Xi et al., 2009).
Cardiac Electrophysiological Activity
- Certain N-substituted benzene-sulfonamides have been synthesized and studied for their cardiac electrophysiological activity, showing potential as class III agents for treating arrhythmias (Morgan et al., 1990).
Hydrogen Bond Studies
- The sulfonamide group in compounds like this compound has been analyzed for its hydrogen bonding capabilities, contributing to the understanding of molecular interactions in crystal structures (Kato et al., 2006).
Synthesis and Characterization
- Sulfonamides have been utilized in the synthesis of various compounds, with applications ranging from antibacterial agents to novel dyes with insect-repellent and anti-bacterial properties (Devi & Awasthi, 2020); (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).
Novel Synthetic Methods
- Research has focused on developing efficient, environmentally friendly processes for preparing sulfonamides, highlighting their importance in drug design and discovery (Cao et al., 2021).
Biological Screening
- Sulfonamides have been synthesized and screened for various biological activities, including antioxidant and enzyme inhibitory properties, demonstrating their potential in therapeutic applications (Fatima et al., 2013).
Wirkmechanismus
Target of Action
2-(Ethylamino)benzene-1-sulfonamide, like other sulfonamides, primarily targets carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital component for DNA replication in bacteria .
Mode of Action
The compound interacts with its targets by inhibiting their activity. By blocking carbonic anhydrase, it disrupts the balance of carbon dioxide and bicarbonate in the body, affecting processes like respiration and fluid balance . By inhibiting dihydropteroate synthetase, it prevents the synthesis of folic acid in bacteria, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The disruption of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . The inhibition of dihydropteroate synthetase leads to a decrease in bacterial folic acid synthesis, affecting bacterial DNA replication and leading to the death of the bacteria .
Pharmacokinetics
Sulfonamides, in general, are known for their high resistance to biodegradation, which may lead to long residence times in both water and soil matrices . This suggests that the compound may have a long half-life in the body, potentially leading to prolonged effects.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of normal cellular processes in bacteria, leading to their death . In humans, the inhibition of carbonic anhydrase can lead to various physiological effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s high resistance to biodegradation suggests that it may remain active in various environmental conditions . .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(ethylamino)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-10-7-5-3-4-6-8(7)13(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPHFNZKGXIHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



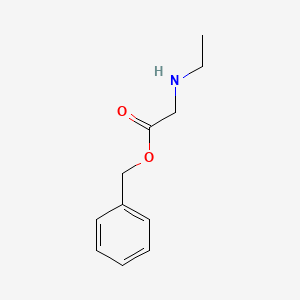
![2-[(3-Bromophenyl)methanesulfonyl]acetic acid](/img/structure/B3317961.png)
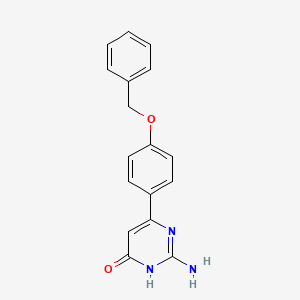
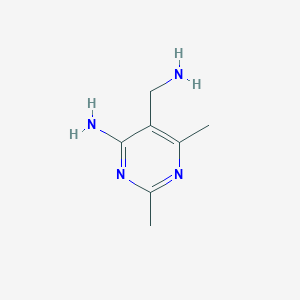
![2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/structure/B3317981.png)
